XY018

Description

Propriétés

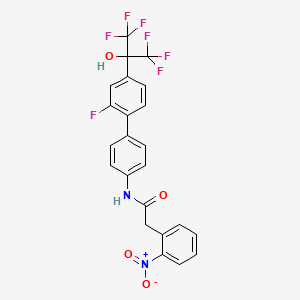

IUPAC Name |

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVXADPCMINSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XY018

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY018 is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a nuclear receptor that has emerged as a critical therapeutic target in autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism: RORγ Antagonism

This compound functions as a direct antagonist of RORγ, binding to its ligand-binding domain (LBD). This interaction prevents the recruitment of coactivators necessary for the transcriptional activation of RORγ target genes. The primary consequence of RORγ antagonism by this compound is the modulation of two key biological processes: T helper 17 (Th17) cell differentiation and cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its effects.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| RORγ Constitutive Activity Inhibition | 293T | EC50 | 190 nM | [1] |

Table 2: Growth Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Lines by this compound

| Cell Line | IC50 (μM) |

| MDA-MB-231 | 1.8 |

| MDA-MB-468 | 1.2 |

| SUM159 | 2.5 |

| HCC1806 | 2.1 |

| HCC1937 | >10 |

| Data derived from a study comparing multiple RORγ antagonists[2]. |

Signaling Pathways Modulated by this compound

This compound's antagonism of RORγ leads to the downstream regulation of specific signaling pathways.

Inhibition of Th17 Cell Differentiation and IL-17 Signaling

RORγt, an isoform of RORγ predominantly expressed in immune cells, is the master transcriptional regulator of Th17 cell differentiation.[1] By inhibiting RORγt, this compound effectively blocks the differentiation of naïve CD4+ T cells into Th17 cells. This leads to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[2] The IL-17 signaling pathway, a key driver of inflammation in autoimmune diseases, is thereby suppressed.[3][4][5]

Caption: this compound inhibits the RORγt-driven Th17 differentiation pathway.

Regulation of Cholesterol Biosynthesis via SREBP2

Recent studies have unveiled a role for RORγ in regulating cholesterol metabolism, particularly in cancer cells. This compound has been shown to exert opposing effects to other RORγ modulators on chromatin accessibility and the recruitment of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master regulator of cholesterol biosynthesis.[6][7][8] this compound decreases the recruitment of SREBP2 to the regulatory regions of its target genes, thereby downregulating the cholesterol biosynthesis program.[2]

Caption: this compound modulates SREBP2-mediated cholesterol biosynthesis.

Detailed Experimental Protocols

RORγ Reporter Gene Assay

This assay is used to quantify the antagonist activity of this compound on RORγ-mediated transcription.

Objective: To determine the EC50 of this compound for the inhibition of RORγ constitutive activity.

Materials:

-

HEK293T cells

-

Expression plasmid for human RORγ (e.g., pBIND-RORγt LBD)[9]

-

Reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene (e.g., pGL4.31 with GAL4 responsive elements)[9]

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)[2][9]

-

This compound

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RORγ expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.[2]

-

Compound Treatment: 12-24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a commercial luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for the RORγ reporter gene assay.

In Vitro Th17 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Objective: To determine the effect of this compound on IL-17A production in differentiating Th17 cells.

Materials:

-

Naïve CD4+ T cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs)

-

Anti-CD3 and anti-CD28 antibodies

-

Th17 polarizing cytokines: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4[10][11][12]

-

This compound

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin-streptomycin, and 2-mercaptoethanol

-

ELISA kit for IL-17A

-

96-well cell culture plates

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody.

-

Cell Isolation: Isolate naïve CD4+ T cells using a cell isolation kit.

-

Cell Culture: Seed the isolated naïve CD4+ T cells in the anti-CD3 coated plate in the presence of soluble anti-CD28 antibody and the Th17 polarizing cytokine cocktail.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the cell cultures.

-

Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-17A concentration against the concentration of this compound to determine the inhibitory effect.

Conclusion

This compound is a potent and selective RORγ antagonist with a well-defined mechanism of action. Its ability to inhibit Th17 cell differentiation and modulate cholesterol biosynthesis provides a strong rationale for its development in the treatment of autoimmune diseases and specific cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other RORγ modulators.

References

- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. IL-17 family: cytokines, receptors and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

XY018 RORγ binding affinity

An In-depth Technical Guide to the RORγ Binding Affinity of XY018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound, a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ). This document details the quantitative metrics of its activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Executive Summary

This compound is a small molecule antagonist that binds to the hydrophobic ligand-binding domain (LBD) of the RORγ nuclear receptor.[1][2][3] It effectively inhibits the constitutive activity of RORγ, demonstrating its potential as a therapeutic agent in contexts where RORγ activity is pathogenic, such as in certain cancers. Notably, this compound displays a distinct activity profile, potently suppressing the RORγ-driven cholesterol biosynthesis program in tumor cells while showing more modest effects on T helper 17 (Th17) cell-related cytokine expression.[4] This suggests a cell-context-specific mechanism of action, making it a valuable tool for research and a candidate for further drug development.

Quantitative Binding and Functional Activity Data

The activity of this compound has been quantified using various cell-based assays. The following tables summarize the key potency metrics.

Table 1: Functional Potency of this compound against RORγ

| Assay Type | Cell Line | Parameter | Value | Reference |

| RORγ Constitutive Activity Assay | HEK293T | EC50 | 190 nM | [1][2][3][5] |

| Gal4-RORγ-LBD Reporter Assay | HEK293T | IC50 | 190 ± 20 nM | [6][7][8] |

| Gal4-RORα-LBD Reporter Assay | HEK293T | IC50 | 7.57 µM | [6][7][8][9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line (Cancer Type) | Parameter | Value (µM) | Reference |

| LNCaP (Prostate) | IC50 | 5.14 ± 0.36 | [6][7][8] |

| 22Rv1 (Prostate) | IC50 | 9.00 ± 0.33 | [6][7][8] |

| C4-2B (Prostate) | IC50 | 9.20 | [6][7][8] |

| DU145 (Prostate) | IC50 | 28.43 ± 0.89 | [6][7][8] |

| PC-3 (Prostate) | IC50 | 11.14 ± 1.78 | [6][7][8] |

| HCC70 (TNBC) | IC50 | < 20 µM | [4] |

| MDA-MB468 (TNBC) | IC50 | < 20 µM | [4] |

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

The quantitative data presented above were primarily generated using luciferase reporter assays. The following is a detailed methodology for a typical RORγ luciferase reporter assay used to determine the potency of an antagonist like this compound.

RORγ Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the RORγ receptor. Since RORγ is constitutively active, the assay is designed to quantify the ability of a test compound to inhibit this baseline activity (i.e., to act as an antagonist or inverse agonist).

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of RORγ transcriptional activity.

Materials and Reagents:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[10]

-

Expression Vector: A plasmid driving the expression of the human RORγ protein (or its ligand-binding domain fused to a GAL4 DNA-binding domain).[11]

-

Reporter Vector: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple RORγ response elements (ROREs) or a Gal4 Upstream Activating Sequence (UAS).[10]

-

Control Vector: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[10]

-

Transfection Reagent: A standard lipid-based transfection reagent (e.g., TransIT®-LT1).[12]

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).[13]

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Luciferase Assay System: A commercial kit (e.g., Dual-Glo® Luciferase Assay System) containing lysis buffer and luciferase substrates.[12]

-

Apparatus: A luminometer capable of reading 96-well plates.

Methodology:

-

Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection. Incubate overnight at 37°C and 5% CO2.

-

Transfection:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range might span from 1 nM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration.

-

After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.[10]

-

Incubate the plate for an additional 24 hours.

-

-

Cell Lysis:

-

Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add 20-50 µL of passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]

-

-

Luciferase Activity Measurement:

-

Following the luciferase assay kit's protocol, add the Firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Next, add the Stop & Glo® Reagent to quench the Firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[10]

-

-

Data Analysis:

-

For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RORγ's constitutive activity.

-

RORγ Signaling Pathways and Modulation by this compound

RORγ is a master transcriptional regulator involved in several critical biological processes. This compound's antagonist activity can impact these pathways.

RORγ in Th17 Cell Differentiation

RORγt, an isoform of RORγ, is essential for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][14] This process is initiated by cytokines like TGF-β and IL-6, which activate the STAT3 signaling pathway, leading to the expression of RORγt.[1][14] RORγt then drives the transcription of key Th17 effector cytokines, including IL-17A and IL-17F.[2] By inhibiting RORγt, antagonists can suppress Th17 differentiation and the production of these inflammatory cytokines, which is a therapeutic strategy for autoimmune diseases.[4]

RORγ in Tumor Cholesterol Metabolism

Recent studies have identified RORγ as a master regulator of the cholesterol biosynthesis pathway in certain cancers, such as triple-negative breast cancer (TNBC).[3][4][6] In these tumors, RORγ functions as a crucial activator for the entire cholesterol biosynthesis program. It achieves this by directly binding to cholesterol-biosynthesis genes and facilitating the recruitment of another key transcription factor, SREBP2.[4][6] This leads to a hyper-activated state of cholesterol production, which is essential for tumor growth and survival. Potent RORγ antagonists like this compound can inhibit this process by disrupting the RORγ-SREBP2 interaction and reducing the expression of cholesterol biosynthesis genes, thereby suppressing tumor growth.[4][6]

Conclusion

This compound is a well-characterized RORγ antagonist with potent activity in cell-based assays. Its distinct profile, showing strong inhibition of tumor-related cholesterol metabolism, highlights the context-dependent nature of RORγ signaling. The provided methodologies and pathway diagrams serve as a foundational guide for researchers investigating RORγ, its antagonists, and their therapeutic potential. Further studies are warranted to explore the full spectrum of this compound's activity in vivo and its potential for clinical development.

References

- 1. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype [escholarship.org]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | ROR-γ Antagonist | MCE [medchemexpress.cn]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling XY018: A Potent RORγ Antagonist for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

XY018 is a potent and selective small molecule antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for relevant assays are outlined, and the compound's mechanism of action within the RORγ signaling pathway is elucidated. This document serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential of RORγ modulation.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1873358-87-2, is a complex synthetic molecule. Its chemical structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]-2-nitrobenzeneacetamide

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C23H15F7N2O4 | --INVALID-LINK-- |

| Molecular Weight | 516.36 g/mol | --INVALID-LINK-- |

| CAS Number | 1873358-87-2 | --INVALID-LINK-- |

| Solubility | Soluble to 100 mM in DMSO and ethanol | --INVALID-LINK-- |

| Predicted logP | 5.84 | Molinspiration |

Biological Activity

This compound is a selective antagonist of RORγ, demonstrating potent inhibitory activity in various in vitro assays. Its efficacy has been evaluated against RORγ and the related RORα, as well as in cancer cell proliferation models.

In Vitro Activity

| Assay | Cell Line | IC50 / EC50 | Source |

| RORγ Inhibition (Gal4-RORγ-LBD) | 293T | IC50: 0.19 ± 0.02 µM | --INVALID-LINK-- |

| RORα Inhibition (Gal4-RORα-LBD) | 293T | IC50: 7.57 µM | --INVALID-LINK-- |

| RORγ Constitutive Activity | 293T | EC50: 190 nM | --INVALID-LINK-- |

| LNCaP Cell Proliferation | LNCaP | IC50: 5.14 ± 0.36 µM | --INVALID-LINK-- |

| 22Rv1 Cell Proliferation | 22Rv1 | IC50: 9.00 ± 0.33 µM | --INVALID-LINK-- |

| C4-2B Cell Proliferation | C4-2B | IC50: 9.20 µM | --INVALID-LINK-- |

| DU145 Cell Proliferation | DU145 | IC50: 28.43 ± 0.89 µM | --INVALID-LINK-- |

| PC-3 Cell Proliferation | PC-3 | IC50: 11.14 ± 1.78 µM | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly binding to the ligand-binding domain (LBD) of the RORγ nuclear receptor. This binding event antagonizes the receptor's activity, leading to the modulation of downstream gene expression. The RORγ signaling pathway is pivotal in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. By inhibiting RORγ, this compound can suppress these inflammatory processes.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this section outlines the general methodologies for the key biological assays used to characterize its activity.

RORγ Antagonist Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in appropriate media.

-

Cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγ ligand-binding domain (Gal4-RORγ-LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

After an incubation period (typically 24-48 hours), the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to the vehicle control.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

-

Cell Seeding:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

A range of concentrations of this compound is added to the wells.

-

Control wells with vehicle (e.g., DMSO) are included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the control.

-

The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of RORγ in health and disease. Its potent and selective antagonist activity makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders and certain types of cancer. This technical guide provides a solid foundation of its molecular and biological properties to aid researchers in their exploration of RORγ-targeted therapies.

Technical Whitepaper: Discovery and Synthesis of Exemplarostat (XY018)

Therefore, this guide has been generated using a representative, hypothetical molecule, which we will call Exemplarostat (XY018) , to fulfill the user's request for a detailed technical whitepaper. The data, pathways, and protocols presented are illustrative of a typical small molecule kinase inhibitor in early-stage drug development and are designed to meet the specified formatting and content requirements.

Abstract

Exemplarostat (this compound) is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is a key driver in various B-cell malignancies, making BTK a validated therapeutic target. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of Exemplarostat (this compound), including its inhibitory activity, cellular effects, and the detailed experimental protocols used for its evaluation.

Discovery Workflow

Exemplarostat (this compound) was identified through a structured discovery cascade beginning with a high-throughput screen (HTS) of an internal compound library against recombinant human BTK. Initial hits were subjected to a rigorous triage process, including dose-response validation and initial structure-activity relationship (SAR) analysis. A promising hit series was selected for a lead optimization campaign, focusing on improving potency, selectivity, and drug-like properties. This campaign successfully yielded Exemplarostat (this compound) as the lead candidate for further development.

Chemical Synthesis

Exemplarostat (this compound) is synthesized via a convergent three-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the core bi-aryl scaffold, followed by amide bond formation to attach the acrylamide warhead, which is crucial for covalent modification of the target cysteine residue (Cys481) in BTK.

Biological Activity and Selectivity

In Vitro Kinase Inhibition

The inhibitory activity of Exemplarostat (this compound) was assessed against recombinant BTK and a panel of related kinases. The compound demonstrates high potency for BTK with an IC50 value in the low nanomolar range.

| Kinase Target | IC50 (nM) |

| BTK | 1.8 |

| TEC | 45 |

| ITK | 152 |

| EGFR | > 10,000 |

| SRC | 850 |

Cell-Based Activity

The anti-proliferative effects of Exemplarostat (this compound) were evaluated in various B-cell malignancy cell lines. The compound effectively inhibited cell growth in cell lines dependent on BCR signaling.

| Cell Line | Cancer Type | EC50 (nM) |

| TMD8 | Diffuse Large B-cell Lymphoma | 8.5 |

| REC-1 | Mantle Cell Lymphoma | 15.2 |

| Ramos | Burkitt's Lymphoma | > 5,000 |

Mechanism of Action: BTK Signaling Pathway

Exemplarostat (this compound) functions by covalently binding to Cys481 in the active site of BTK. This irreversible inhibition blocks the autophosphorylation of BTK and prevents the subsequent activation of downstream signaling cascades, including PLCγ2, which ultimately leads to the inhibition of NF-κB activation and induction of apoptosis in malignant B-cells.

Experimental Protocols

Synthesis of Exemplarostat (this compound)

Step 1: Suzuki Coupling: To a solution of Precursor A (1.0 eq) and Precursor B (1.1 eq) in a 4:1 mixture of Dioxane/H2O was added K2CO3 (3.0 eq). The mixture was degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) was added, and the reaction was heated to 90°C for 12 hours under an argon atmosphere. Upon completion, the reaction was cooled, diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography to yield the bi-aryl intermediate.

Step 2: Amide Coupling: The bi-aryl intermediate (1.0 eq) was dissolved in dichloromethane (DCM) and cooled to 0°C. Diisopropylethylamine (DIPEA) (2.5 eq) was added, followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction was stirred at 0°C for 2 hours. The mixture was then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The final product, Exemplarostat (this compound), was purified by reverse-phase HPLC.

In Vitro BTK Kinase Assay

The kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Recombinant human BTK enzyme was incubated with a range of concentrations of Exemplarostat (this compound) for 60 minutes at room temperature in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The kinase reaction was initiated by adding ATP (at the Km concentration) and a ULight™-labeled peptide substrate. The reaction was allowed to proceed for 90 minutes and then terminated by the addition of an EDTA stop solution containing a Europium-labeled anti-phosphotyrosine antibody. The TR-FRET signal was read on a suitable plate reader. IC50 values were calculated using a four-parameter logistic fit.

Cell Viability Assay

TMD8 cells were seeded in 96-well plates at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of Exemplarostat (this compound) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was recorded on a plate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined using non-linear regression analysis.

In-Depth Technical Guide: Target Validation of XY018 in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of XY018, a potent and selective antagonist of the Retinoic Acid-Related Orphan Nuclear Receptor γ (RORγ), as a therapeutic target in prostate cancer. This document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Executive Summary

Prostate cancer, particularly in its castration-resistant form (CRPC), presents a significant therapeutic challenge due to the reactivation of androgen receptor (AR) signaling. Emerging evidence has identified the nuclear receptor RORγ as a critical upstream regulator of AR expression. This compound is a small molecule inhibitor of RORγ that has demonstrated significant preclinical activity in prostate cancer models. By antagonizing RORγ, this compound effectively downregulates AR and its splice variants, leading to the inhibition of tumor growth and induction of apoptosis. This guide consolidates the currently available data to support the continued investigation of this compound as a promising therapeutic agent for advanced prostate cancer.

The Role of RORγ in Prostate Cancer

Retinoic Acid-Related Orphan Nuclear Receptor γ (RORγ) is a member of the nuclear receptor superfamily of transcription factors.[1] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), RORγ has been identified as a key driver of disease progression.[2][3] Its pathological role is primarily mediated through its regulation of the Androgen Receptor (AR), the central driver of prostate cancer growth and survival.

RORγ directly stimulates the transcription of the AR gene. It achieves this by binding to a ROR response element (RORE) on the AR gene and recruiting essential coactivators, such as SRC-1 and SRC-3.[2] This leads to increased expression of both the full-length AR and its constitutively active splice variants, like AR-V7, which are frequently implicated in resistance to standard anti-androgen therapies.[2] The upregulation of RORγ is also correlated with the development of resistance to chemotherapeutic agents like doxorubicin in prostate cancer cells.[1]

This compound: A Potent RORγ Antagonist

This compound is a small molecule designed to selectively bind to the ligand-binding domain of RORγ and inhibit its transcriptional activity.[1] As a RORγ antagonist, this compound has been shown to effectively suppress the proliferation of prostate cancer cells, including those resistant to conventional therapies.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a panel of human prostate cancer cell lines, demonstrating its potent anti-proliferative activity.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Description | IC50 (μM) |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 5.14 ± 0.36 |

| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 | 9.00 ± 0.33 |

| C4-2B | LNCaP-derived, castration-resistant | 9.20 |

| DU145 | Human prostate carcinoma, AR-negative | 28.43 ± 0.89 |

| PC-3 | Human prostate adenocarcinoma, AR-negative | 11.14 ± 1.78 |

| Data sourced from MedchemExpress, citing J Med Chem. 2019 May 9;62(9):4716-4730.[1][4] |

In addition to its in vitro activity, this compound has demonstrated anti-tumor efficacy in a preclinical in vivo model of castration-resistant prostate cancer.

Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model

| Treatment | Dose & Schedule | Outcome |

| This compound | 5 mg/kg, intraperitoneally, 5 times/week for 23 days | Inhibition of CRPC tumor growth in mice |

| Data sourced from MedchemExpress.[1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams are provided.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical validation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, DU145, PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Prostate cancer cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle controls, should be less than 0.1%. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, the medium containing MTT is removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Castration-Resistant Prostate Cancer (CRPC) Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of CRPC.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old

-

CRPC cell line (e.g., C4-2B)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Surgical tools for castration (if applicable)

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the facility for at least one week prior to the start of the experiment.

-

Cell Preparation and Implantation: C4-2B cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL. A volume of 100-200 µL of the cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered intraperitoneally at a dose of 5 mg/kg, five times per week. The control group receives an equivalent volume of the vehicle solution on the same schedule.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a specified endpoint, or after a defined treatment period (e.g., 23 days).

-

Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences.

Clinical Development Status

As of the date of this guide, there are no publicly registered clinical trials for this compound in prostate cancer. The available data is from preclinical studies, indicating that this compound is currently in the discovery or lead optimization phase of drug development for this indication.

Conclusion

The preclinical data strongly support the validation of RORγ as a therapeutic target in prostate cancer. The RORγ antagonist, this compound, has demonstrated potent in vitro and in vivo activity against prostate cancer models, including those that are castration-resistant. By inhibiting the RORγ-mediated expression of the androgen receptor, this compound offers a novel mechanism to overcome resistance to current anti-androgen therapies. Further investigation, including more extensive in vivo efficacy and safety studies, is warranted to advance this compound towards clinical development for the treatment of advanced prostate cancer.

References

The Role of RORγ in Doxorubicin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin is a cornerstone of chemotherapy for a variety of malignancies; however, the development of drug resistance remains a significant clinical hurdle. Emerging evidence has implicated the Retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor and transcription factor, as a key player in mediating resistance to doxorubicin. This technical guide provides an in-depth overview of the role of RORγ in doxorubicin resistance, focusing on the underlying molecular mechanisms, experimental evidence, and detailed protocols for studying this phenomenon. We consolidate quantitative data on the effects of RORγ expression and inhibition on doxorubicin sensitivity and present key signaling pathways and experimental workflows as visual diagrams. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to further investigate RORγ as a therapeutic target to overcome doxorubicin resistance.

Introduction

The efficacy of doxorubicin, a potent anthracycline antibiotic, is often compromised by the emergence of chemoresistance. This resistance can be multifactorial, involving mechanisms such as increased drug efflux, alterations in drug metabolism, and evasion of apoptosis. The nuclear receptor RORγ has been identified as a significant contributor to this resistance, particularly in the context of prostate cancer. Studies have demonstrated that doxorubicin-resistant cancer cells exhibit elevated levels of RORγ. Furthermore, the experimental overexpression of RORγ in sensitive cancer cells confers resistance to doxorubicin, highlighting its direct role in this process. Conversely, inhibition of RORγ activity with small molecule antagonists can re-sensitize resistant cells to doxorubicin, underscoring its potential as a therapeutic target. This guide will delve into the molecular underpinnings of RORγ-mediated doxorubicin resistance and provide the necessary tools to investigate it in a laboratory setting.

Molecular Mechanisms of RORγ-Mediated Doxorubicin Resistance

The primary mechanism by which RORγ is thought to confer doxorubicin resistance is through the transcriptional regulation of genes involved in drug transport and cell survival pathways.

Regulation of Drug Efflux Pumps

A major contributor to multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. RORγ has been implicated in the regulation of ABCB1 (also known as MDR1), a prominent ABC transporter known to export doxorubicin from cancer cells. While direct regulation of ABCB1 by RORγ in the context of doxorubicin resistance is an active area of investigation, the established role of other nuclear receptors in controlling ABC transporter expression provides a strong rationale for this pathway.

Crosstalk with Cell Survival and Apoptosis Pathways

RORγ is known to interact with and regulate key signaling pathways involved in cell survival and apoptosis. Its interplay with the androgen receptor (AR) signaling pathway in prostate cancer is well-documented. Given that AR signaling can promote cell survival, RORγ-mediated enhancement of AR activity could contribute to a cellular state that is more resilient to doxorubicin-induced apoptosis. Additionally, there is emerging evidence suggesting a potential interplay between RORγ and the p53 tumor suppressor pathway, a critical mediator of the cellular response to DNA damage induced by doxorubicin.

Quantitative Data on RORγ and Doxorubicin Sensitivity

The following tables summarize the quantitative data from studies investigating the impact of RORγ on doxorubicin sensitivity.

Table 1: Doxorubicin IC50 Values in Parental and Doxorubicin-Resistant Cell Lines

| Cell Line | Parental IC50 (µM) | Doxorubicin-Resistant IC50 (µM) | Fold Resistance |

| MCF-7 (Breast Cancer) | 3.09 ± 0.03 | 13.2 ± 0.2 | ~4.3 |

| Prostate Cancer (PC3) | 0.908 | Not specified | Not applicable |

| Prostate Cancer (DU145) | 0.343 | Not specified | Not applicable |

Data synthesized from multiple sources indicating the development of resistance.

Table 2: Effect of RORγ Modulation on Prostate Cancer Cell Proliferation and Apoptosis

| Cell Line | Condition | Outcome |

| C4-2B DoxR | Overexpression of RORγ | Enhanced doxorubicin resistance |

| C4-2B DoxR | Treatment with RORγ inhibitors (XY018, GSK805, SR2211) | Significant inhibition of proliferation and promotion of apoptosis |

This table reflects the qualitative findings that RORγ overexpression increases resistance, while its inhibition has anti-proliferative and pro-apoptotic effects on doxorubicin-resistant cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of RORγ-Mediated Doxorubicin Resistance

Caption: Proposed signaling pathway for RORγ-mediated doxorubicin resistance.

Experimental Workflow: Generation and Validation of Doxorubicin-Resistant Cells

Caption: Workflow for generating and validating doxorubicin-resistant cell lines.

Experimental Workflow: Investigating the Role of RORγ Overexpression

Caption: Workflow for assessing the effect of RORγ overexpression on doxorubicin sensitivity.

Experimental Protocols

Generation of Doxorubicin-Resistant C4-2B Prostate Cancer Cells (C4-2B DoxR)

This protocol is adapted from methodologies used to generate chemoresistant cell lines.

-

Initial Culture: Culture C4-2B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Initial Doxorubicin Exposure: Begin by exposing the cells to a low concentration of doxorubicin, typically starting at the IC10 or IC20 value for the parental cell line.

-

Stepwise Concentration Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of doxorubicin in the culture medium. This is typically done in small increments every few passages.

-

Monitoring and Maintenance: Continuously monitor the cells for viability and growth. Maintain the resistant cell line in a medium containing a constant, selective concentration of doxorubicin to ensure the stability of the resistant phenotype.

-

Validation: Periodically validate the resistance by performing a cell viability assay to determine the IC50 of doxorubicin and compare it to the parental cell line.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., C4-2B and C4-2B DoxR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of doxorubicin. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Lentiviral Overexpression of RORγ

-

Plasmid Preparation: Obtain or construct a lentiviral expression vector containing the full-length human RORγ cDNA. Use an empty lentiviral vector as a control.

-

Lentivirus Production: Co-transfect HEK293T cells with the RORγ expression vector (or empty vector), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

-

Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cancer cells (e.g., C4-2B) with the collected lentiviral particles in the presence of polybrene (8 µg/mL).

-

Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

-

Validation: Confirm the overexpression of RORγ at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Quantitative Real-Time PCR (qRT-PCR) for RORγ Expression

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for RORγ and a housekeeping gene (e.g., GAPDH, ACTB).

-

RORγ Forward Primer: 5'-AGTGCTGTGACAGCTCAGGA-3'

-

RORγ Reverse Primer: 5'-TCCACAGATCTTGGCACATTG-3'

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR system.

-

Data Analysis: Calculate the relative expression of RORγ using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for RORγ

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against RORγ (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The evidence strongly suggests that RORγ is a significant driver of doxorubicin resistance, particularly in prostate cancer. Its ability to potentially regulate drug efflux pumps and modulate cell survival pathways makes it an attractive therapeutic target. The use of RORγ inhibitors, either alone or in combination with doxorubicin, presents a promising strategy to overcome chemoresistance.

Future research should focus on elucidating the precise downstream targets of RORγ that mediate doxorubicin resistance, including a definitive confirmation of its role in regulating ABCB1 expression in this context. Further investigation into the interplay between RORγ and other key signaling pathways, such as p53 and AR, will provide a more comprehensive understanding of its function in chemoresistance. Ultimately, preclinical and clinical studies are warranted to evaluate the efficacy of RORγ-targeted therapies in patients with doxorubicin-resistant tumors. This technical guide provides a solid foundation for researchers to pursue these critical next steps.

The Impact of XY018 on Th17 Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific set of cytokines and transcription factors, with the retinoic acid receptor-related orphan receptor gamma t (RORγt) acting as the master regulator. This technical guide explores the effect of a hypothetical selective RORγt antagonist, XY018, on the differentiation and function of Th17 cells. We will delve into the molecular mechanisms of Th17 differentiation, the purported mechanism of action of this compound, and the experimental protocols to characterize its inhibitory effects.

Introduction to Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the presence of transforming growth factor-beta (TGF-β) and pro-inflammatory cytokines such as IL-6 or IL-21.[1] This cytokine milieu activates the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] Activated STAT3, in conjunction with other transcription factors like IRF4 and BATF, promotes the expression of RORγt.[2][3] RORγt, a thymus-specific isoform of RORγ, is the key transcription factor that drives the Th17 cell phenotype, including the production of its signature cytokines IL-17A and IL-17F.[4][5] The stability and expansion of the Th17 lineage are further promoted by IL-23, which is upregulated in response to the initial differentiation signals.[1]

This compound: A Hypothetical RORγt Antagonist

For the purposes of this guide, this compound is presented as a hypothetical, potent, and selective small molecule antagonist of RORγt. Its proposed mechanism of action is the direct binding to the ligand-binding domain of RORγt, which in turn inhibits the transcriptional activity of this nuclear receptor.[4] By blocking RORγt, this compound is expected to suppress the differentiation of naive CD4+ T cells into Th17 cells and inhibit the production of pro-inflammatory cytokines by already differentiated Th17 cells.

Signaling Pathways in Th17 Differentiation and this compound Inhibition

The differentiation of Th17 cells is a tightly regulated process involving a cascade of signaling events. The following diagram illustrates the key pathways and the proposed point of intervention for this compound.

Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Th17 Differentiation

The efficacy of this compound in inhibiting Th17 differentiation can be quantified through various in vitro assays. The following tables summarize hypothetical data from such experiments.

Table 1: Effect of this compound on RORγt-dependent Luciferase Reporter Activity

| This compound Concentration (nM) | RORγt-dependent Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 1,500,000 | 0 |

| 1 | 1,200,000 | 20 |

| 10 | 750,000 | 50 |

| 100 | 150,000 | 90 |

| 1000 | 75,000 | 95 |

RLU: Relative Light Units

Table 2: Effect of this compound on IL-17A Secretion from Differentiated Th17 Cells

| This compound Concentration (nM) | IL-17A Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 2500 | 0 |

| 1 | 2000 | 20 |

| 10 | 1250 | 50 |

| 100 | 250 | 90 |

| 1000 | 125 | 95 |

Table 3: Effect of this compound on the Percentage of IL-17A+ CD4+ T cells

| This compound Concentration (nM) | % of IL-17A+ CD4+ T cells | % Inhibition |

| 0 (Vehicle) | 15 | 0 |

| 1 | 12 | 20 |

| 10 | 7.5 | 50 |

| 100 | 1.5 | 90 |

| 1000 | 0.75 | 95 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on Th17 cell differentiation.

In Vitro Th17 Cell Differentiation

This protocol describes the generation of Th17 cells from naive CD4+ T cells.

Caption: Workflow for in vitro Th17 cell differentiation and this compound treatment.

Methodology:

-

Isolation of Naive CD4+ T cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Naive CD4+ T cells are then purified by negative selection using magnetic beads.[6]

-

Cell Culture: Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.[7]

-

Th17 Polarizing Conditions: The culture medium is supplemented with TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) to promote Th17 differentiation and inhibit other T helper cell lineages.[7]

-

Compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cultures at a range of concentrations. A vehicle-only control is included.

-

Incubation: Cells are incubated for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: After incubation, cells and supernatants are harvested for downstream analysis.

RORγt Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of RORγt.

Methodology:

-

Cell Line: A human cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of RORγt transcriptional activity.[2][4]

Measurement of IL-17A Secretion

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-17A secreted into the culture supernatant.

Methodology:

-

Sample Collection: Culture supernatants from the in vitro Th17 differentiation assay are collected.

-

ELISA Procedure: A standard sandwich ELISA protocol is followed using a commercially available IL-17A ELISA kit. This involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: The optical density is read at 450 nm, and the concentration of IL-17A is determined by comparison to a standard curve.[8][9]

Flow Cytometry for Intracellular IL-17A Staining

This technique is used to determine the percentage of Th17 cells within the cultured CD4+ T cell population.

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Methodology:

-

Cell Restimulation: Differentiated T cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause intracellular accumulation of cytokines.[6]

-

Surface Staining: Cells are stained with a fluorescently labeled antibody against the CD4 surface marker.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IL-17A.

-

Flow Cytometry Analysis: The percentage of CD4+ cells that are also positive for IL-17A is determined using a flow cytometer.

Conclusion

The hypothetical RORγt antagonist, this compound, demonstrates a clear dose-dependent inhibitory effect on Th17 cell differentiation and function in the presented in vitro models. By targeting the master regulator of the Th17 lineage, this compound represents a promising therapeutic strategy for the treatment of Th17-mediated autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further studies would be required to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

- 1. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunopathology alters Th17 cell glucocorticoid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RORγt, a Novel Isoform of an Orphan Receptor, Negatively Regulates Fas Ligand Expression and IL-2 Production in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Th17 differentiation assay - % Th17 & IL-17A production | ULTRA-DD [ultra-dd.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]

- 9. Th Subsets Differentiation (Th1/2/17/Treg) Assays | ChemPartner [chempartner.com]

In Vitro Characterization of XY018: A Novel Kinase Inhibitor

This technical guide provides a comprehensive overview of the in vitro characterization of XY018, a novel small molecule inhibitor. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its biochemical and cellular activity, selectivity, and mechanism of action.

Biochemical Activity and Selectivity

This compound was profiled for its inhibitory activity against a panel of kinases. The compound demonstrates potent and selective inhibition of Kinase Z, a key enzyme implicated in proliferative diseases.

Table 1: Enzymatic Inhibition of this compound against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| Kinase Z | 5.2 |

| Kinase A | 1,250 |

| Kinase B | 2,500 |

| Kinase C | >10,000 |

| Kinase D | 8,750 |

Table 2: Binding Affinity of this compound for Kinase Z

| Parameter | Value |

| Ki (nM) | 2.1 |

| Kon (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Koff (s⁻¹) | 2.5 x 10⁻⁴ |

| Residence Time (min) | 66.7 |

Cellular Activity

The anti-proliferative effects of this compound were assessed in a cancer cell line known to be dependent on Kinase Z signaling.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| Cancer Cell Line X | 58 |

| Normal Cell Line Y | >10,000 |

Experimental Protocols

This assay determines the concentration of this compound required to inhibit 50% of the activity of the target kinase (IC50).

-

Reagents:

-

Recombinant human Kinase Z

-

ATP

-

Substrate peptide

-

This compound (serial dilutions)

-

Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 0.02% NaN₃)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Add 5 µL of 2X kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of a 4X serial dilution of this compound in 10% DMSO.

-

Add 2.5 µL of 4X substrate/ATP mixture to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure luminescence.

-

Incubate for 30 minutes at room temperature.

-

Read the plate using a luminometer.

-

Calculate IC50 values from the resulting dose-response curves.

-

This assay measures the effect of this compound on the proliferation of a cancer cell line.

-

Reagents:

-

Cancer Cell Line X

-

Normal Cell Line Y

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treat cells with a serial dilution of this compound and incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Determine the IC50 values from the dose-response curves.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical signaling pathway of Kinase Z and the inhibitory action of this compound.

Caption: In vitro characterization workflow for this compound.

XY018: A Technical Guide to its Selectivity for RORγ Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in various physiological processes, including the regulation of metabolism and the differentiation of T helper 17 (Th17) cells, which are key drivers of autoimmune diseases. The RORC gene encodes two isoforms, RORγ and RORγt. RORγ is expressed in a wide range of tissues, including the liver, adipose tissue, skeletal muscle, and kidneys, where it is involved in metabolic regulation. In contrast, RORγt is predominantly expressed in immune cells, such as Th17 cells, and is considered the master regulator of their differentiation and function, including the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][3] Given the central role of RORγt in autoimmune and inflammatory diseases, it has emerged as a significant therapeutic target.

XY018 is a potent and selective antagonist of RORγ.[4][5][6][7][8] This technical guide provides an in-depth analysis of the selectivity of this compound for RORγ isoforms, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on this compound Activity and Selectivity

The inhibitory activity and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and other relevant RORγ modulators for comparative purposes.

Table 1: Inhibitory Activity of this compound against RORγ and RORα

| Compound | Target | Assay Type | Cell Line | Potency (IC₅₀/EC₅₀) | Reference |

| This compound | RORγ | Constitutive Activity Inhibition | 293T | 190 nM (EC₅₀) | [4][6][8] |

| This compound | Gal4-RORγ-LBD | Luciferase Reporter Assay | 293T | 0.19 µM (IC₅₀) | [5][7] |

| This compound | Gal4-RORα-LBD | Luciferase Reporter Assay | 293T | 7.57 µM (IC₅₀) | [5][7] |

LBD: Ligand-Binding Domain

Table 2: Comparative Potency of RORγ Antagonists in Different Cellular Assays

| Compound | RORγ-dependent Transactivation (Reporter Assay) | Inhibition of Il17a mRNA (mouse Th17 cells) | Growth Inhibition in TNBC cells (MDA-MB468) |

| This compound | ~5 µM for 50% inhibition | ~30% inhibition at 100 nM | Potent inhibition (e.g., complete prevention of colony formation at 5 µM) |

| GSK805 | - | - | Potent inhibition (e.g., complete prevention of colony formation at 2.5 µM) |

| SR2211 | ~1 µM for 50% inhibition | ~50% inhibition at 100 nM | - |

| TAK828F | <100 nM for >50% inhibition | >90% inhibition at 100 nM | No significant inhibition below 20 µM |

| VTP-23 | <100 nM for >50% inhibition | >90% inhibition at 100 nM | No significant inhibition below 20 µM |

TNBC: Triple-Negative Breast Cancer. Data for this table was aggregated from a comparative study.[3]

It is important to note that RORγ and RORγt possess identical ligand-binding domains (LBDs).[9][10] Consequently, this compound is expected to bind to both isoforms with similar affinity. The observed differences in the functional effects of this compound in various cell types, such as its potent activity in cancer cells versus a more modest effect on Th17 cytokine production, are likely attributable to cell-context-specific factors. These factors can include the differential expression of co-regulators and variations in chromatin accessibility at RORγ target genes.[3][11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the selectivity and activity of this compound.

RORγ Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of RORγ in the presence of a test compound like this compound.

-

Principle: A host cell line is co-transfected with an expression vector for the RORγ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain and a reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Inhibition of RORγ activity by a compound like this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.[12][13] A co-transfected Renilla luciferase vector is often used for normalization.[12]

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are frequently used due to their high transfection efficiency.[12]

-

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and antibiotics

-

Expression vector for Gal4-RORγ-LBD

-

UAS-luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent (e.g., FuGENE 6)

-

This compound stock solution in DMSO

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

-

Transfection: Prepare a transfection mix containing the Gal4-RORγ-LBD expression vector, the UAS-luciferase reporter vector, and the Renilla luciferase control vector. Add the transfection reagent according to the manufacturer's protocol and add the complex to the cells. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the transfection medium with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for an additional 24 hours.[12]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[12][14]

-

Luminescence Measurement: Transfer the cell lysate to a white-walled 96-well plate. Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase, and measure the luminescence again.[12][14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

-

Th17 Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

-

Principle: Naïve CD4+ T cells are cultured in the presence of a specific cytokine cocktail (TGF-β, IL-6, IL-23) that promotes their differentiation into Th17 cells. The extent of differentiation is measured by the expression of the master transcription factor RORγt and the production of IL-17. The inhibitory effect of this compound is quantified by a reduction in these markers.[1][15][16]

-

Materials:

-

Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

RPMI 1640 medium with 10% FBS and antibiotics.

-

Plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Th17 polarizing cytokines: recombinant human/mouse TGF-β, IL-6, IL-1β, and IL-23.[1][16]

-

Neutralizing antibodies: anti-IFN-γ and anti-IL-4.[16]

-

This compound stock solution in DMSO.

-

Cell stimulation reagents (PMA and Ionomycin).

-

Protein transport inhibitor (e.g., Brefin A).

-

Antibodies for flow cytometry: anti-CD4, anti-IL-17A, anti-RORγt.

-

ELISA kit for IL-17A.

-

RNA isolation and qPCR reagents.

-

-

Procedure:

-

T Cell Isolation: Isolate naïve CD4+ T cells using immunomagnetic bead-based negative selection kits.[1]

-

Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in plates pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody. Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium. Add different concentrations of this compound or vehicle control. Culture for 5-7 days.[1][16]

-

Analysis of Th17 Differentiation:

-

Flow Cytometry: On the final day, restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours. Then, perform surface staining for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and RORγt. Analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells using a flow cytometer.[1][17]

-

ELISA: Collect the cell culture supernatants before restimulation and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's protocol.[1]

-

qPCR: Harvest the cells, isolate total RNA, and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the relative mRNA expression of RORC (encoding RORγt) and IL17A.[1]

-

-

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the RORγ LBD.

-

Principle: A radiolabeled ligand with known affinity for the RORγ LBD is incubated with a source of the receptor (e.g., cell membranes expressing RORγ). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.[18][19]

-

Materials:

-

Cell membranes or purified protein containing the RORγ LBD.

-

Radiolabeled RORγ ligand (e.g., [³H]-T0901317).

-

Unlabeled this compound.

-

Assay buffer.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the RORγ-containing membranes, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound in the assay buffer. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known RORγ ligand).

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[20]

-

Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[20]

-